![molecular formula C19H21N7O6S3 B11418942 7-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11418942.png)

7-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

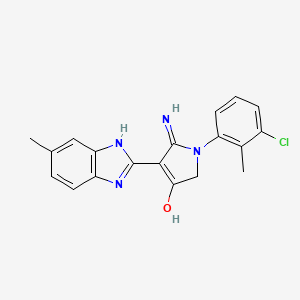

Die Verbindung 7-{[2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carbonsäure ist ein komplexes organisches Molekül, das mehrere funktionelle Gruppen aufweist, darunter Pyrazol-, Thiadiazol- und Azabicyclo-Strukturen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern:

Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Synthese des Pyrazolrings, typischerweise durch die Reaktion eines β-Ketoesters mit Hydrazinderivaten unter sauren Bedingungen.

Anlagerung der Nitrogruppe: Die Nitrogruppe wird durch Nitrierung eingeführt, oft unter Verwendung einer Mischung aus Salpetersäure und Schwefelsäure.

Bildung des Thiadiazolrings: Der Thiadiazolring wird durch Reaktion von Thiosemicarbazid mit Schwefelkohlenstoff unter basischen Bedingungen synthetisiert.

Kopplungsreaktionen: Die Pyrazol- und Thiadiazol-Zwischenprodukte werden dann durch Amidbindungsbildung gekoppelt, typischerweise unter Verwendung von Kopplungsreagenzien wie EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Abschließende Cyclisierung: Der letzte Schritt beinhaltet die Cyclisierung zur Bildung der Azabicyclo-Struktur, die durch intramolekulare nucleophile Substitutionsreaktionen erreicht werden kann.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren zur besseren Steuerung der Reaktionsbedingungen und die Implementierung automatisierter Reinigungssysteme umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Schwefel- und Stickstoffatomen in den Thiadiazol- und Pyrazolringen.

Reduktion: Reduktionsreaktionen können die Nitrogruppe angreifen und diese unter Hydrierungsbedingungen in eine Aminogruppe umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Carbonyl- und Sulfonylpositionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) ist eine typische Methode.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfonsäuren.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Amide und Thioether.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesemethoden.

Biologie

Biologisch gesehen hat die Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit bekannten Antibiotika Potenzial als antimikrobielles Mittel. Sie kann das Bakterienwachstum hemmen, indem sie spezifische Enzyme angreift, die an der Zellwandsynthese beteiligt sind.

Medizin

In der Medizin wird die Verbindung auf ihr Potenzial als entzündungshemmendes und krebshemmendes Mittel untersucht. Ihre Fähigkeit, mit mehreren biologischen Zielstrukturen zu interagieren, macht sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.

Industrie

Industriell kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, z. B. erhöhte thermische Stabilität und Widerstandsfähigkeit gegen Abbau.

Wirkmechanismus

Die Verbindung übt ihre Wirkungen durch mehrere Mechanismen aus:

Enzyminhibition: Sie kann Enzyme hemmen, die an der bakteriellen Zellwandsynthese beteiligt sind, was zu Zelllyse und Tod führt.

Interferenz mit der Signaltransduktion: Die Verbindung kann in die Signaltransduktionswege in Krebszellen eingreifen und so ihr Wachstum und ihre Proliferation hemmen.

Entzündungshemmende Wirkung: Sie kann die Aktivität von Entzündungsmediatoren modulieren und so Entzündungen und Schmerzen reduzieren.

Wirkmechanismus

The compound exerts its effects through multiple mechanisms:

Enzyme Inhibition: It can inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.

Signal Transduction Interference: The compound can interfere with signal transduction pathways in cancer cells, inhibiting their growth and proliferation.

Anti-inflammatory Action: It can modulate the activity of inflammatory mediators, reducing inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cefazolin: Ein Antibiotikum mit einer ähnlichen Azabicyclo-Struktur.

Metronidazol: Enthält einen Nitroimidazolring, ähnlich dem Nitropyrazol in der Verbindung.

Thiadiazolderivate: Verschiedene Verbindungen, die den Thiadiazolring enthalten und in der antimikrobiellen und krebshemmenden Forschung eingesetzt werden.

Einzigartigkeit

Die Einzigartigkeit dieser Verbindung liegt in der Kombination mehrerer bioaktiver Einheiten in einem einzigen Molekül. Dies ermöglicht ihr die Interaktion mit einer breiteren Palette von biologischen Zielstrukturen, was möglicherweise zu effektiveren Behandlungen mit weniger Nebenwirkungen führt.

Eigenschaften

Molekularformel |

C19H21N7O6S3 |

|---|---|

Molekulargewicht |

539.6 g/mol |

IUPAC-Name |

7-[[2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H21N7O6S3/c1-8(5-24-9(2)4-12(23-24)26(31)32)15(27)20-13-16(28)25-14(18(29)30)11(6-33-17(13)25)7-34-19-22-21-10(3)35-19/h4,8,13,17H,5-7H2,1-3H3,(H,20,27)(H,29,30) |

InChI-Schlüssel |

NVELSXNLMYTSRG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN1CC(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418861.png)

![1-(3-chlorophenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418875.png)

![N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11418876.png)

![2-furyl-N-{3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl}carboxamide](/img/structure/B11418878.png)

![3-(4-chlorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418888.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-propoxybenzamide](/img/structure/B11418894.png)

![3,5-dichloro-N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide](/img/structure/B11418914.png)

![11-acetyl-4-(5-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11418931.png)

![1-{5-Chloro-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid](/img/structure/B11418938.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11418948.png)